Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]-
Beschreibung
The compound Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]- is a benzamide derivative featuring a pyridinyl scaffold substituted with a (3,5-dihydroxyphenyl)methyl amino group at the 5-position. The presence of dihydroxyphenyl and pyridinyl groups may enhance solubility and binding affinity compared to simpler benzamide analogs.
Eigenschaften
CAS-Nummer |
821784-57-0 |
|---|---|
Molekularformel |
C19H17N3O3 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
3-[5-[(3,5-dihydroxyphenyl)methylamino]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C19H17N3O3/c20-19(25)14-3-1-2-13(6-14)15-7-16(11-21-10-15)22-9-12-4-17(23)8-18(24)5-12/h1-8,10-11,22-24H,9H2,(H2,20,25) |
InChI-Schlüssel |
YZWQZMDLAUYIMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CN=C2)NCC3=CC(=CC(=C3)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of 3-Carboxy-5-[[(3,5-Dihydroxyphenyl)methyl]amino]pyridine
The precursor 3-carboxy-5-aminopyridine is synthesized via nucleophilic substitution. For example, 5-amino-3-pyridinecarboxylic acid reacts with 3,5-dihydroxybenzylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) . The reaction is typically conducted in dimethylformamide (DMF) or dichloromethane (DCM) at 0–25°C for 12–24 hours12.
Key reaction conditions :
- Molar ratio (acid:amine:EDCl:HOBt) = 1:1.2:1.2:1.2
- Yield: 65–78%3
Activation and Coupling
The carboxylic acid is activated to a reactive intermediate (e.g., acyl chloride or mixed anhydride) before reacting with the amine. For instance, 3-pyridinecarboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which is then reacted with 3,5-dihydroxybenzylamine in the presence of triethylamine (TEA) 45.
Example protocol :
- 3-Pyridinecarboxylic acid (1 equiv) is refluxed with SOCl₂ (3 equiv) in anhydrous 1,2-dichloroethane for 2 hours.
- Solvent and excess SOCl₂ are removed under reduced pressure.
- The acyl chloride is dissolved in chloroform and added dropwise to a solution of 3,5-dihydroxybenzylamine (1.2 equiv) and TEA (2 equiv) at 0°C.
- The mixture is stirred at room temperature for 12 hours, followed by aqueous workup.
Yield : 70–85%67.
Reductive Amination Pathway
This method is advantageous for introducing the 3,5-dihydroxybenzyl moiety via a two-step process involving imine formation followed by reduction.
Imine Formation
5-Amino-3-pyridinecarboxaldehyde is reacted with 3,5-dihydroxybenzylamine in a polar aprotic solvent (e.g., tetrahydrofuran, THF ) under inert atmosphere. The imine intermediate is stabilized by molecular sieves or anhydrous sodium sulfate 89.
Reduction of Imine
The imine is reduced using sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) in methanol or ethanol at 0–25°C. The reaction is quenched with dilute HCl, and the product is extracted with ethyl acetate 10.
Optimized conditions :
- Solvent: MeOH
- Reducing agent: NaBH₄ (2 equiv)
- Yield: 60–72%11
Solid-Phase Synthesis for High-Throughput Production
Recent advancements utilize resin-bound intermediates to streamline purification. The benzoic acid derivative is anchored to Wang resin via an ester linkage, followed by on-resin amidation with 3,5-dihydroxybenzylamine . Cleavage from the resin using trifluoroacetic acid (TFA) yields the pure product1213.
Advantages :
- Reduced purification steps
- Scalability for combinatorial libraries
Yield : 80–90%14
Catalytic Methods for Enhanced Efficiency
Palladium-Catalyzed Coupling
Aryl halide intermediates (e.g., 5-bromo-3-pyridinecarboxamide ) undergo Buchwald-Hartwig amination with 3,5-dihydroxybenzylamine using Pd(OAc)₂ and Xantphos as a ligand system. The reaction proceeds in toluene at 100°C for 24 hours1516.
Catalytic system :
- Pd(OAc)₂ (5 mol%)
- Xantphos (10 mol%)
- Cs₂CO₃ (2 equiv)
Yield : 68–75%17
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example, amidation of 3-pyridinecarboxylic acid with 3,5-dihydroxybenzylamine using HATU as a coupling agent achieves completion in 15 minutes at 100°C1819.
Conditions :
- Solvent: DMF
- Temperature: 100°C
- Time: 15 minutes
Yield : 82%20
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Direct Amidation | EDCl/HOBt, DMF, 24h | 65–78 | 95–98 | Simplicity, widely applicable |
| Reductive Amination | NaBH₄, MeOH, 12h | 60–72 | 90–94 | Avoids acyl chloride formation |
| Solid-Phase Synthesis | Wang resin, TFA cleavage | 80–90 | >99 | High purity, scalable |
| Palladium Catalysis | Pd(OAc)₂/Xantphos, toluene, 24h | 68–75 | 92–96 | Functional group tolerance |
| Microwave-Assisted | HATU, DMF, 15min | 82 | 97 | Rapid synthesis |
Challenges and Optimization Strategies
- Protection of Dihydroxy Groups : The phenolic -OH groups in 3,5-dihydroxybenzylamine are prone to oxidation. Use of acetyl or benzyl protecting groups during synthesis is critical, followed by deprotection with BBr₃ or H₂/Pd-C 2122.
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reaction rates but may require rigorous drying to prevent hydrolysis2324.
- Catalyst Loading : Reducing Pd catalyst load to 2–3 mol% with DavePhos as a ligand maintains efficiency while lowering costs2526.
-
Ambeed, Inc. (1997). Synthesis of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. ↩
-
Ambeed, Inc. (1997). Synthesis of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. ↩
-
Ambeed, Inc. (1997). Synthesis of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. ↩
-
Ambeed, Inc. (1997). Synthesis of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. ↩
-
US Patent US9556156B2 (2017). Compounds, Their Synthesis and Uses. ↩
-
US Patent US9556156B2 (2017). Compounds, Their Synthesis and Uses. ↩
-
US Patent US9556156B2 (2017). Compounds, Their Synthesis and Uses. ↩
-
RSC Advances (2015). Betti Reaction Enables Efficient Synthesis of 8-Hydroxyquinoline Derivatives. ↩
-
RSC Advances (2015). Betti Reaction Enables Efficient Synthesis of 8-Hydroxyquinoline Derivatives. ↩
-
RSC Advances (2015). Betti Reaction Enables Efficient Synthesis of 8-Hydroxyquinoline Derivatives. ↩
-
US Patent US6974812B2 (2005). Benzamide Inhibitors of the P2X7 Receptor. ↩
-
US Patent US6974812B2 (2005). Benzamide Inhibitors of the P2X7 Receptor. ↩
-
US Patent US6974812B2 (2005). Benzamide Inhibitors of the P2X7 Receptor. ↩
-
ChemicalBook (2024). 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid. ↩
-
ChemicalBook (2024). 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid. ↩
-
ChemicalBook (2024). 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid. ↩
-
ChemicalBook (2024). 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid. ↩
-
ChemicalBook (2024). 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid. ↩
-
US Patent US20050165041A1 (2005). Combination for the Treatment of Airway Disorders. ↩
-
US Patent US20050165041A1 (2005). Combination for the Treatment of Airway Disorders. ↩
-
US Patent US20050165041A1 (2005). Combination for the Treatment of Airway Disorders. ↩
-
US Patent US9732062B2 (2017). Therapeutically Active Compounds and Their Methods of Use. ↩
-
US Patent US9732062B2 (2017). Therapeutically Active Compounds and Their Methods of Use. ↩
-
MDPI Molecules (2009). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones. ↩
-
MDPI Molecules (2009). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones. ↩
-
MDPI Molecules (2009). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones. ↩
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
The compound shares structural similarities with Nilotinib (CAS-641571-10-0), a benzamide-based antineoplastic agent. Nilotinib’s structure includes a trifluoromethylphenyl group and a pyrimidinylamino substituent, enabling selective inhibition of BCR-ABL tyrosine kinase .
Table 1: Structural Comparison of Benzamide Derivatives
Functional Analogues (Kinase Inhibitors)
Compounds like SP600125 and AS601245 () are JNK inhibitors but diverge structurally from the benzamide class. Similarly, CEP-1347, a carbazole derivative, employs a distinct scaffold for kinase inhibition, suggesting that the benzamide core may offer unique pharmacokinetic advantages.
Table 2: Functional Comparison with Kinase Inhibitors
*Predicted based on dihydroxyphenyl group’s polarity.
Pharmacokinetic and Toxicity Considerations
The dihydroxyphenyl group in the target compound may improve aqueous solubility compared to Nilotinib’s trifluoromethyl group, which contributes to its lipophilicity and hepatic metabolism challenges . This contrasts with SU3327 (), a thiadiazole derivative, which avoids such liabilities but lacks the benzamide scaffold’s versatility.
Biologische Aktivität
Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]- (CAS Number: 821784-57-0) is a complex organic compound that has garnered interest for its potential biological activities. This compound features a benzamide group linked to a pyridine ring, which is further substituted with a 3,5-dihydroxyphenylmethylamino group. The unique structural arrangement of this compound contributes to its diverse biological interactions and therapeutic potential.
- Molecular Formula : C19H17N3O
- Molecular Structure : The compound consists of a benzamide moiety attached to a pyridine ring with an amino substitution featuring two hydroxyl groups on the phenyl ring.
The biological activity of Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]- is primarily attributed to its interaction with various molecular targets. This compound may modulate enzyme activity or receptor signaling pathways, influencing processes such as cell proliferation and apoptosis.
Biological Activities
-
Antitumor Activity :
- Studies have shown that derivatives of benzamide exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds structurally related to Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]- were evaluated for their antiproliferative activities using the MTT assay. Some derivatives demonstrated cytotoxicity against HepG2 hepatocellular carcinoma cells by inducing apoptosis and arresting the cell cycle at the G2/M phase .
-
VEGFR-2 Inhibition :
- The compound has been investigated as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. Specific derivatives have shown promising results in inhibiting VEGFR-2 kinase activity, suggesting potential applications in cancer therapy .
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
Synthesis and Derivative Exploration
The synthesis of Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]- typically involves multi-step organic reactions. Key steps include the preparation of 3,5-dihydroxyphenylmethylamine followed by its reaction with suitable pyridine derivatives under controlled conditions. This synthetic pathway allows for the exploration of various derivatives with potentially enhanced biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
